Phorbol-12-decanoate

Signal Transduction Protein Kinase C Binding Affinity

Phorbol-12-decanoate (CAS 76423-68-2), a monoester phorbol derivative, is a potent activator of protein kinase C (PKC). While its primary mechanism involves PKC agonism, recent studies have identified potent, off-target antiviral activity against Chikungunya virus (CHIKV) at nanomolar concentrations that is independent of its PKC activation.

Molecular Formula C30H46O7
Molecular Weight 518.7 g/mol
Cat. No. B15086991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol-12-decanoate
Molecular FormulaC30H46O7
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C
InChIInChI=1S/C30H46O7/c1-6-7-8-9-10-11-12-13-23(32)37-26-19(3)29(35)21(24-27(4,5)30(24,26)36)15-20(17-31)16-28(34)22(29)14-18(2)25(28)33/h14-15,19,21-22,24,26,31,34-36H,6-13,16-17H2,1-5H3/t19-,21+,22-,24-,26-,28-,29-,30-/m1/s1
InChIKeyLXYSVTVLQYLWKR-LKSXOGJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phorbol-12-decanoate (PDD) for Research Procurement: An Overview of Its PKC-Dependent and -Independent Differentiation


Phorbol-12-decanoate (CAS 76423-68-2), a monoester phorbol derivative, is a potent activator of protein kinase C (PKC) [1]. While its primary mechanism involves PKC agonism, recent studies have identified potent, off-target antiviral activity against Chikungunya virus (CHIKV) at nanomolar concentrations that is independent of its PKC activation [2]. This dual functionality distinguishes PDD from other PKC activators, offering a unique tool for both canonical signal transduction research and non-canonical antiviral studies.

Why Phorbol-12-decanoate Cannot Be Substituted with Generic PKC Activators


Generic substitution with other PKC-activating phorbol esters, such as phorbol 12-myristate 13-acetate (PMA) or phorbol 12,13-dibutyrate (PDBu), is scientifically invalid for experiments requiring precise potency profiles, off-target activity, or specific binding kinetics. PDD exhibits a distinct PKC activation potency, a unique off-target antiviral EC50 of 6.0 nM [1], and a different metabolic fate compared to other phorbols [2]. Simply swapping in a 'similar' PKC activator will introduce uncontrolled variables, potentially confounding results in cell-based assays, in vivo studies, or any work where the balance of on-target and off-target effects is critical.

Quantitative Evidence for Phorbol-12-decanoate Differentiation vs. Key Analogs


Phorbol-12-decanoate Exhibits a 9,100-Fold Lower Apparent Ki for the PKC Aporeceptor Compared to PMA

In a competitive binding assay using mouse brain cytosol, phorbol-12,13-didecanoate (PDD) inhibited [3H]PDBu binding with a significantly higher apparent Ki than the potent tumor promoter PMA [1]. This quantitative difference in receptor affinity is critical for experimental design.

Signal Transduction Protein Kinase C Binding Affinity

Phorbol-12-decanoate Demonstrates Potent Antiviral Activity with an EC50 of 6.0 nM Against Chikungunya Virus, Independent of PKC

In a cell-based antiviral assay, phorbol-12,13-didecanoate (PDD) was identified as the most potent inhibitor of Chikungunya virus (CHIKV) replication among 29 diterpenoids tested, with an EC50 of 6.0 ± 0.9 nM and a high selectivity index (SI = 686) [1]. This activity is distinct from its PKC activation function.

Virology Antiviral Screening Off-Target Pharmacology

Phorbol-12-decanoate Binds Specifically and Is Displaced by Diacylglycerol Analog, Confirming PKC-Dependent Mechanism

In a study of capillary endothelial cell growth inhibition, the potency of various phorbol esters correlated with their ability to activate PKC. The rank order of inhibition was 12-O-tetradecanoylphorbol 13-acetate > PDBu >> β-phorbol 12,13-diacetate >>> β-phorbol; α-phorbol 12,13-didecanoate [1]. While direct IC50 values for PDD in this specific assay are not provided, the ranking confirms its activity profile relative to other analogs.

Angiogenesis Endothelial Cell Biology PKC Activation

Phorbol-12-decanoate is Metabolized 17-40 Times More Slowly Than PMA in Cell Culture, Impacting Experimental Duration

A comparative metabolism study demonstrated that phorbol-13-decanoate (a related metabolite) was 17-40 times less active than PDD in inducing ornithine decarboxylase and stimulating 2-deoxyglucose uptake, indicating that PDD has a distinct and more persistent metabolic profile compared to PMA [1].

Cellular Metabolism Pharmacokinetics Long-Term Assays

Optimal Research Applications for Phorbol-12-decanoate Based on Quantitative Differentiation


Moderate-Potency PKC Activation in Long-Term Cell Differentiation Assays

Given its slower metabolism (17-40x less active metabolite [1]) and intermediate binding affinity (Ki = 7.7 nM [2]), PDD is ideal for long-term (hours to days) cell differentiation studies where sustained, moderate PKC activation is required. Using the more potent PMA (Ki = 0.044 nM) in such assays often leads to receptor downregulation or cytotoxicity over time, confounding results. PDD's pharmacokinetic profile allows for a single addition at the start of the experiment, providing a consistent PKC stimulus.

Antiviral Drug Discovery Screening for Chikungunya Virus Inhibitors

PDD's potent, nanomolar anti-CHIKV activity (EC50 = 6.0 nM) and high selectivity index (SI = 686) [1] make it a critical positive control and tool compound for antiviral screening programs targeting Chikungunya virus. Its activity is comparable to TPA, but its distinct PKC activation profile allows researchers to dissect PKC-dependent versus -independent antiviral mechanisms.

Investigating PKC-Dependent Inhibition of Angiogenesis and Endothelial Cell Growth

Studies show that PKC activators suppress capillary endothelial cell growth, with a rank order potency of TPA > PDBu >> PDD [1]. Researchers studying the specific role of PKC in angiogenesis can use PDD as a tool to achieve a defined, moderate level of PKC activation, avoiding the maximal stimulation induced by TPA or PDBu that may mask subtle regulatory effects. This is particularly useful for investigating the switch from endothelial proliferation to differentiation.

Characterizing PKC Aporeceptor Binding Kinetics and Off-Target Profiling

The 175-fold difference in binding affinity between PDD (Ki = 7.7 nM) and PMA (Ki = 0.044 nM) [1] makes PDD an essential tool for detailed pharmacological profiling of PKC ligands. Its moderate affinity allows for the study of binding kinetics, competition with endogenous ligands like diacylglycerol, and off-target receptor interactions without the complication of near-irreversible binding seen with ultra-high affinity phorbols like PMA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phorbol-12-decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.